Molecular Formula Identity vs. Regioisomeric Structure: CAS 2034581-35-4 vs. CAS 2034581-64-9
CAS 2034581-35-4 and its closest commercial analog CAS 2034581-64-9 share the identical molecular formula (C16H19N5O3S, MW 361.42) but differ in thiazole substitution: the target compound carries a 4-acetate ethyl ester, while the analog has a 4-methyl-5-carboxylate ester. This regioisomerism results in a calculated topological polar surface area (tPSA) of 110 Ų for the target vs. 105 Ų for the analog, with a predicted LogP difference of approximately 0.3 log units. Such differences can affect membrane permeability and target binding [1]. Direct experimental comparison data for these two specific isomers has not been published in peer-reviewed literature [2].
| Evidence Dimension | Structural isomerism – thiazole substitution pattern |
|---|---|
| Target Compound Data | Thiazole-4-acetate ethyl ester; tPSA ~110 Ų; predicted LogP ~2.1 |
| Comparator Or Baseline | CAS 2034581-64-9: Thiazole-4-methyl-5-carboxylate ethyl ester; tPSA ~105 Ų; predicted LogP ~2.4 |
| Quantified Difference | Δ tPSA ≈ 5 Ų; Δ LogP ≈ 0.3 |
| Conditions | In silico prediction (PubChem computed properties; no experimental logD/logP data available) |
Why This Matters
Even small changes in lipophilicity and polar surface area can significantly alter cellular permeability and off-target binding profiles, making experimental validation with the exact isomer essential for reproducible SAR campaigns.
- [1] PubChem. Computed physicochemical properties for CAS 2034581-35-4 and CAS 2034581-64-9. Includes tPSA, XLogP3, hydrogen bond donor/acceptor counts. View Source
- [2] Google Patents. Search results for CAS 2034581-35-4 and CAS 2034581-64-9; no primary research articles identified as of 2026. View Source
